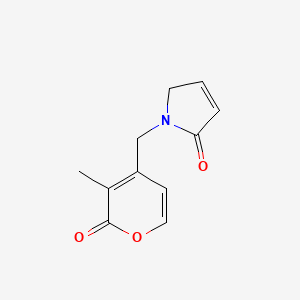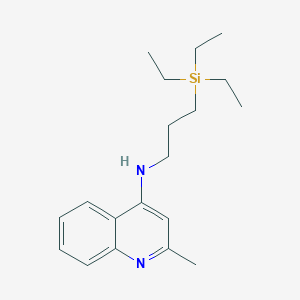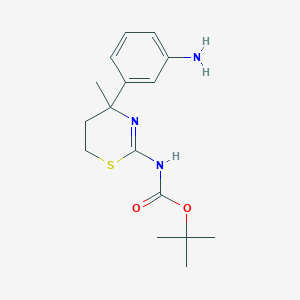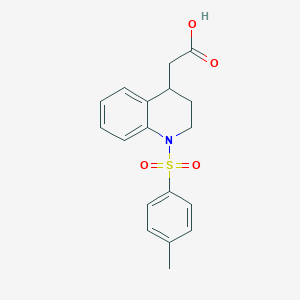
2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is a compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tosyl group attached to the nitrogen atom of the tetrahydroquinoline ring, and an acetic acid moiety attached to the fourth carbon of the ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid typically involves the tosylation of 1,2,3,4-tetrahydroquinoline followed by the introduction of the acetic acid moiety. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with p-toluenesulfonyl chloride in the presence of a base such as pyridine to form the tosylated intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation .
Aplicaciones Científicas De Investigación
2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
Industry: The compound can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid: Lacks the tosyl group, which may affect its biological activity and chemical reactivity.
4-Hydroxy-2-quinolineacetic acid:
Uniqueness
The presence of the tosyl group in 2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid makes it unique compared to other similar compounds. The tosyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C18H19NO4S |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-4-yl]acetic acid |
InChI |
InChI=1S/C18H19NO4S/c1-13-6-8-15(9-7-13)24(22,23)19-11-10-14(12-18(20)21)16-4-2-3-5-17(16)19/h2-9,14H,10-12H2,1H3,(H,20,21) |
Clave InChI |
CFHLCVFCPXCOQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C3=CC=CC=C32)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12875663.png)
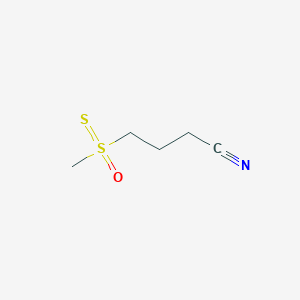
![1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12875668.png)
![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)


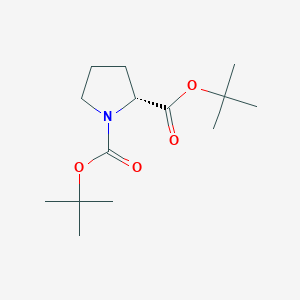
![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)
![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)
